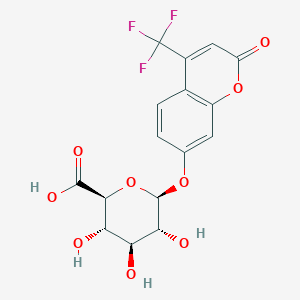
(2S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a tetrafluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a tetrafluorophenyl reagent. One common method includes the use of a nucleophilic substitution reaction where the pyrrolidine nitrogen attacks an electrophilic carbon on the tetrafluorophenyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. Catalysts and specific reaction conditions are optimized to ensure high enantiomeric purity and minimal by-products.
化学反应分析
Types of Reactions
(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrrolidine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.
科学研究应用
(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of (S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
- (S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine
- (S)-2-(2,3,5,6-Tetrafluorophenyl)piperidine
- (S)-2-(2,3,5,6-Tetrafluorophenyl)morpholine
Uniqueness
(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the chiral pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C10H9F4N |
|---|---|
分子量 |
219.18 g/mol |
IUPAC 名称 |
(2S)-2-(2,3,5,6-tetrafluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9F4N/c11-5-4-6(12)10(14)8(9(5)13)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m0/s1 |
InChI 键 |
ULKSDKBGNDASNJ-ZETCQYMHSA-N |
手性 SMILES |
C1C[C@H](NC1)C2=C(C(=CC(=C2F)F)F)F |
规范 SMILES |
C1CC(NC1)C2=C(C(=CC(=C2F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)



![tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12931310.png)






![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
